

Stability testing of favipiravir sodium under

different storage conditions

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Compound of Interest

Compound Name: Favipiravir sodium

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Technical Support Center: Stability Testing of Favipiravir Sodium

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the stability testing of **favipiravir sodium**.

Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for assessing the stability of favipiravir sodium?

A1: Stability studies for favipiravir and its sodium salt are generally conducted under various storage conditions to evaluate its shelf-life and degradation profile. These conditions are often based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines. Common conditions include:

- Refrigerated: 5°C ± 3°C[1][2]
- Room Temperature: 25°C ± 2°C / 60% RH ± 5% RH[1][2]
- Intermediate: 30°C ± 2°C / 75% RH ± 5% RH[2]
- Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[1][2][3]



Photostability: Constant light exposure[1]

Q2: What are the main degradation pathways for favipiravir?

A2: Based on its chemical structure, the primary degradation pathways for favipiravir are amide hydrolysis and oxidation[2]. It has been shown to be particularly susceptible to degradation under alkaline, acidic, and oxidative stress conditions[4].

Q3: How does the solvent or formulation medium affect the stability of favipiravir?

A3: The choice of solvent or formulation medium significantly impacts the stability of favipiravir. For instance, favipiravir in a phosphate buffer saline (PBS) solution demonstrates greater stability compared to a normal saline (NS) solution[1]. In PBS, it can remain stable for up to 12 months at 5°C, whereas in NS, its stability is limited to about one week at the same temperature[1].

Q4: Are there any known degradation products of favipiravir?

A4: Yes, forced degradation studies have identified several degradation products. Under alkaline and oxidative stress, specific degradation products (often denoted as FDP1, FDP2, etc.) have been isolated and characterized using techniques like LC-MS/MS and NMR[5][6]. The primary degradation mechanism is often the hydrolysis of the amide group[2].

Troubleshooting Guide

Issue 1: Rapid degradation of favipiravir is observed in an aqueous solution at room temperature.

- Possible Cause: The pH of your solution might be alkaline. Favipiravir is known to be susceptible to base hydrolysis[2][4].
- Troubleshooting Steps:
 - Measure the pH of your solution.
 - If the pH is neutral to alkaline, consider buffering the solution to a slightly acidic pH (e.g., pH 3.5) to improve stability[4][6].



Store the solution at a lower temperature (e.g., 5°C) to slow down the degradation rate[1]
 [2].

Issue 2: Extraneous peaks are appearing in the chromatogram during HPLC analysis.

- Possible Cause: These could be degradation products resulting from exposure to light, incompatible excipients, or oxidative stress.
- Troubleshooting Steps:
 - Photodegradation: Protect your samples from light during preparation and storage[1].
 Analyze a sample that has been intentionally exposed to UV light to see if the extra peaks match.
 - Oxidative Degradation: Degas your solvents and consider adding an antioxidant to your formulation if compatible. Favipiravir is known to be sensitive to peroxide degradation[7] [8].
 - Excipient Incompatibility: Review the composition of your formulation. Some excipients may react with favipiravir. Conduct compatibility studies with individual excipients.

Issue 3: Poor recovery of favipiravir from the tablet dosage form during sample preparation.

- Possible Cause: Incomplete dissolution of the drug from the tablet matrix.
- Troubleshooting Steps:
 - Ensure the chosen diluent is appropriate for favipiravir's solubility. A mixture of water and an organic solvent like acetonitrile or methanol is often used[6][9].
 - Increase the sonication time during sample preparation to facilitate complete dissolution[9].
 - Filter the sample solution through a 0.45 μm filter to remove undissolved excipients before injection into the HPLC system[10].

Data on Stability of Favipiravir



Table 1: Stability of Favipiravir Solution (2 mg/mL) in Phosphate Buffer Saline (PBS) and Normal Saline (NS)[1]

Storage Condition	Time	% Assay in PBS (Mean ± SD)	% Assay in NS (Mean ± SD)
5°C ± 3°C	1 week	-	95.60 ± 0.90
1 month	-	-	
3 months	-	-	_
12 months	100.50 ± 0.71	-	_
25°C ± 2°C / 60% RH ± 5% RH	1 week	-	~84.4
1 month	-	-	
3 months	97.20 ± 1.03	-	_
40°C ± 2°C / 75% RH ± 5% RH	1 week	-	~44.2
1 month	97.80 ± 1.10	-	

Table 2: Shelf-life of Favipiravir Oral Solution (200 mg/15 mL)[2]

Recommended Storage Condition	Determined Shelf-life
30°C ± 2°C / 75% RH	30 days
5°C ± 3°C (Refrigeration)	60 days

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Favipiravir

This protocol is a composite based on several published methods[4][5][6][10].

• Chromatographic System:



- HPLC System: A standard HPLC system with a UV or PDA detector.
- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is commonly used[6][10].
- Column Temperature: Maintained at 30°C[4][5].

Mobile Phase:

 A mixture of an acidic buffer and an organic solvent is typical. For example, a mobile phase consisting of 5 mM potassium dihydrogen phosphate (pH adjusted to 2.5-3.5 with phosphoric acid) and acetonitrile in a ratio of 50:50 (v/v)[5][6].

Detection:

Wavelength: Detection is typically performed in the range of 321-332 nm[4][5].

• Sample Preparation:

- Bulk Drug/Standard: Accurately weigh and dissolve favipiravir in the mobile phase or a suitable diluent (e.g., methanol/water mixture) to a known concentration (e.g., 100 μg/mL).
- Dosage Form: For tablets, grind a number of tablets to a fine powder. Accurately weigh a
 portion of the powder equivalent to a specific amount of favipiravir, transfer to a volumetric
 flask, and dissolve in the diluent with the aid of sonication. Filter the solution through a
 0.45 μm filter.

Analysis:

- Inject a fixed volume (e.g., 10-20 μL) of the sample and standard solutions into the HPLC system[5][10].
- Record the chromatograms and calculate the amount of favipiravir and any degradation products.

Protocol 2: Forced Degradation Studies



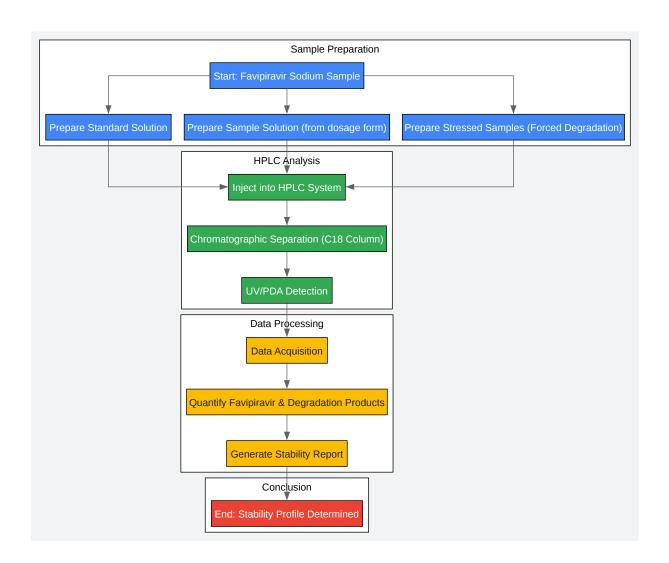
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.

- Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 N to 5 N HCl) and heat (e.g., at 80°C) for a specified period[6][10].
- Alkaline Hydrolysis: Treat the drug solution with a base (e.g., 0.1 N to 1 M NaOH) and heat (e.g., in a boiling water bath) for a defined time[5][10].
- Oxidative Degradation: Treat the drug solution with hydrogen peroxide (e.g., 3-30% H₂O₂) and heat (e.g., at 60-100°C)[5][7].
- Thermal Degradation: Expose the solid drug or a solution to dry heat (e.g., in an oven at a high temperature).
- Photodegradation: Expose the drug solution or solid drug to UV light in a photostability chamber.

After exposure to the stress conditions, the samples are diluted to a suitable concentration and analyzed by the stability-indicating HPLC method.

Visualizations

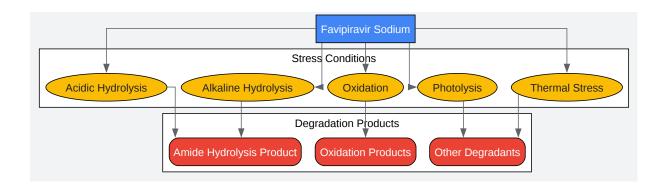




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Caption: Workflow for Stability Testing of Favipiravir Sodium.





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Caption: Logical Relationship of Favipiravir Degradation.

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